REACTION_CXSMILES
|
[C:1]([O-])([O-])=O.[K+].[K+].CI.[Br:9][C:10]1[CH:19]=[CH:18][C:17]([C:20]([OH:22])=[O:21])=[C:16]2[C:11]=1[CH:12]=[CH:13][CH:14]=[N:15]2>CN(C=O)C>[CH3:1][O:21][C:20]([C:17]1[CH:18]=[CH:19][C:10]([Br:9])=[C:11]2[C:16]=1[N:15]=[CH:14][CH:13]=[CH:12]2)=[O:22] |f:0.1.2|
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Name
|
|
Quantity
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61.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
63.1 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CC=NC2=C(C=C1)C(=O)O
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered the solids
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Type
|
WASH
|
Details
|
washed with ethyl acetate (100 mL)
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with water
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×300 mL)
|
Type
|
WASH
|
Details
|
washed with water (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate in hexanes (0-20%)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=CC(=C2C=CC=NC12)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |